molecular formula C62H76IN13O21S B044923 Cholecystokinin (26-33), I-tyr-gly-(nle(28,31),4-No2-phe(33)) CAS No. 118643-58-6

Cholecystokinin (26-33), I-tyr-gly-(nle(28,31),4-No2-phe(33))

Cat. No. B044923
M. Wt: 1498.3 g/mol
InChI Key: KJAAZOTXSFPYSJ-LZYQRXKOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cholecystokinin (26-33), I-tyr-gly-(nle(28,31),4-No2-phe(33)) is a peptide hormone that is found in the gastrointestinal tract. It is also known as CCK-8 and is synthesized in the enteroendocrine cells of the duodenum and jejunum. The hormone is involved in the regulation of digestion and appetite and has been the subject of extensive scientific research.

Mechanism Of Action

CCK-8 acts on two types of receptors, CCK-A and CCK-B. The CCK-A receptor is found in the gallbladder and pancreas, while the CCK-B receptor is found in the brain and gastrointestinal tract. When CCK-8 binds to these receptors, it triggers a cascade of events that leads to the release of digestive enzymes, inhibition of gastric emptying, and stimulation of satiety.

Biochemical And Physiological Effects

CCK-8 has been shown to have a number of biochemical and physiological effects. It stimulates the release of pancreatic enzymes, such as amylase, lipase, and trypsin. It also inhibits gastric emptying, which slows down the rate at which food leaves the stomach. This leads to a feeling of fullness and satiety. CCK-8 has also been shown to regulate the secretion of bile from the gallbladder.

Advantages And Limitations For Lab Experiments

CCK-8 is a useful tool for investigating the regulation of digestion and appetite. It is relatively easy to synthesize and can be used in a variety of experimental settings. However, there are some limitations to its use. CCK-8 can be expensive to synthesize, and it may not be stable over long periods of time. In addition, the effects of CCK-8 can vary depending on the experimental conditions and the type of receptor being targeted.

Future Directions

There are many future directions for research on CCK-8. One area of interest is the role of CCK-8 in the regulation of stress and anxiety. Another area of interest is the development of new drugs that target the CCK receptors for the treatment of obesity and other metabolic disorders. Additionally, there is ongoing research into the mechanisms of CCK-8 signaling and the interactions between CCK-8 and other hormones and neurotransmitters in the gastrointestinal tract.
Conclusion:
In conclusion, CCK-8 is a peptide hormone that plays an important role in the regulation of digestion and appetite. It is synthesized through solid-phase peptide synthesis and has been extensively studied for its effects on gastric emptying, pancreatic secretion, and satiety. CCK-8 acts on two types of receptors, CCK-A and CCK-B, and has a number of biochemical and physiological effects. While there are some limitations to its use, CCK-8 is a useful tool for investigating the regulation of digestion and appetite, and there are many future directions for research on this hormone.

Synthesis Methods

CCK-8 is synthesized through solid-phase peptide synthesis, which involves the stepwise addition of amino acids to a growing peptide chain. The synthesis is carried out using a resin-bound amino acid and a coupling reagent. The peptide chain is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Scientific Research Applications

CCK-8 has been extensively studied for its role in the regulation of digestion and appetite. It has also been implicated in the regulation of anxiety and stress. The hormone has been used in various scientific studies to investigate its effects on gastric emptying, pancreatic secretion, and satiety.

properties

CAS RN

118643-58-6

Product Name

Cholecystokinin (26-33), I-tyr-gly-(nle(28,31),4-No2-phe(33))

Molecular Formula

C62H76IN13O21S

Molecular Weight

1498.3 g/mol

IUPAC Name

(3S)-3-[[2-[[(2R)-2-amino-3-(4-hydroxy-3-iodophenyl)propanoyl]amino]acetyl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-4-oxo-4-sulfooxybutanoyl]-[(2S)-2-amino-3-(4-nitrophenyl)propanoyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C62H76IN13O21S/c1-3-5-10-45(72-56(85)42(65)24-34-15-20-38(77)21-16-34)57(86)69-32-51(79)70-47(27-36-30-67-44-12-8-7-9-39(36)44)59(88)73-46(11-6-4-2)58(87)74-49(29-54(83)97-98(94,95)96)62(91)75(60(89)43(66)25-33-13-18-37(19-14-33)76(92)93)61(90)48(28-53(81)82)71-52(80)31-68-55(84)41(64)26-35-17-22-50(78)40(63)23-35/h7-9,12-23,30,41-43,45-49,67,77-78H,3-6,10-11,24-29,31-32,64-66H2,1-2H3,(H,68,84)(H,69,86)(H,70,79)(H,71,80)(H,72,85)(H,73,88)(H,74,87)(H,81,82)(H,94,95,96)/t41-,42+,43+,45+,46+,47+,48+,49+/m1/s1

InChI Key

KJAAZOTXSFPYSJ-LZYQRXKOSA-N

Isomeric SMILES

CCCC[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCC)C(=O)N[C@@H](CC(=O)OS(=O)(=O)O)C(=O)N(C(=O)[C@H](CC3=CC=C(C=C3)[N+](=O)[O-])N)C(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@@H](CC4=CC(=C(C=C4)O)I)N)NC(=O)[C@H](CC5=CC=C(C=C5)O)N

SMILES

CCCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCC)C(=O)NC(CC(=O)OS(=O)(=O)O)C(=O)N(C(=O)C(CC3=CC=C(C=C3)[N+](=O)[O-])N)C(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC4=CC(=C(C=C4)O)I)N)NC(=O)C(CC5=CC=C(C=C5)O)N

Canonical SMILES

CCCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCC)C(=O)NC(CC(=O)OS(=O)(=O)O)C(=O)N(C(=O)C(CC3=CC=C(C=C3)[N+](=O)[O-])N)C(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC4=CC(=C(C=C4)O)I)N)NC(=O)C(CC5=CC=C(C=C5)O)N

Other CAS RN

118643-58-6

synonyms

CCK-ITGNNO2P
cholecystokinin (26-33), I-Tyr-Gly-(Nle(28,31),4-NO2-Phe(33))
cholecystokinin (26-33), iodotyrosyl-glycyl-(norleucyl(28,31))-para-NO2-phenylalanyl(33)
I-Tyr-Gly-(28,31-Nle-33-p-NO2-Phe)-cholecystokinin (26-33)

Origin of Product

United States

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